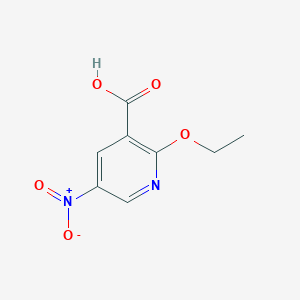

2-Ethoxy-5-nitronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSREOLUIPGEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634562 | |

| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247582-60-1 | |

| Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethoxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-5-nitronicotinic acid, a key intermediate in the development of novel pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry. The nicotinic acid scaffold is a well-established pharmacophore, and the strategic placement of an ethoxy group at the 2-position and a nitro group at the 5-position can modulate the electronic and steric properties of the molecule, influencing its biological activity. This particular substitution pattern is explored for its potential in developing new therapeutic agents. The synthesis of this compound, therefore, is a critical first step in the drug discovery pipeline.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step process starting from the readily available 2-hydroxynicotinic acid. This strategy involves an initial electrophilic nitration of the pyridine ring, followed by an etherification of the hydroxyl group.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic route from 2-hydroxynicotinic acid to this compound.

Step 1: Nitration of 2-Hydroxynicotinic Acid

Expertise & Experience: The nitration of 2-hydroxynicotinic acid is a classic electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack; however, the hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the 5-position. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 10 g of 2-hydroxynicotinic acid to 40 mL of concentrated sulfuric acid. Stir until complete dissolution.

-

Cool the mixture to 0-5 °C in the ice bath.

-

Slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The precipitated solid, 2-hydroxy-5-nitronicotinic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Trustworthiness: This protocol is self-validating as the formation of the product can be easily monitored by TLC, and the identity of the intermediate, 2-hydroxy-5-nitronicotinic acid, can be confirmed by melting point and spectroscopic analysis.[1][2]

Step 2: Etherification of 2-Hydroxy-5-nitronicotinic Acid

Expertise & Experience: The conversion of the hydroxyl group to an ethoxy group is achieved via a Williamson ether synthesis. In this reaction, the phenolic proton of 2-hydroxy-5-nitronicotinic acid is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an ethylating agent, like ethyl iodide, in an SN2 reaction to yield the desired ether. Acetone is a suitable solvent for this reaction as it is polar aprotic and dissolves the reactants.

Protocol:

-

To a solution of 5 g of 2-hydroxy-5-nitronicotinic acid in 100 mL of dry acetone in a round-bottom flask, add 1.5 equivalents of anhydrous potassium carbonate.

-

Add 1.2 equivalents of ethyl iodide to the suspension.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, filter off the inorganic salts and wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is a cornerstone technique for determining the purity of a synthesized compound. A reverse-phase C18 column is typically used for the analysis of polar organic molecules like nicotinic acid derivatives. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of the product from any starting materials or byproducts.[3][4]

Protocol:

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around 260 nm is appropriate.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation:

| Parameter | Specification |

| Purity | ≥ 98% (by peak area) |

| Retention Time | Dependent on specific HPLC conditions |

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's carbon-hydrogen framework.[5]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: 400 MHz or higher NMR spectrometer.

Expected NMR Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | triplet | 3H | -CH₃ (Ethoxy) | |

| ~4.5 | quartet | 2H | -CH₂ (Ethoxy) | |

| ~8.5 | doublet | 1H | H-4 | |

| ~9.0 | doublet | 1H | H-6 | |

| ~13.0 | broad singlet | 1H | -COOH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| ~15 | |

| ~65 | |

| ~110 | |

| ~140 | |

| ~145 | |

| ~160 | |

| ~165 |

Mass Spectrometry (MS):

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound.[6]

Protocol:

-

Instrumentation: Electrospray ionization (ESI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.

Expected Data:

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| Expected [M+H]⁺ | 213.04 |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: FT-IR spectrometer.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C=O (Carboxylic acid) | 1720-1700 |

| C=C, C=N (Aromatic) | 1600-1450 |

| N-O (Nitro group) | 1550-1500 and 1350-1300 |

| C-O (Ether) | 1250-1050 |

Conclusion

This guide outlines a reliable and well-characterized synthetic route to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize this important building block for drug discovery and development. The provided analytical methods form a robust quality control framework to ensure the high purity and structural integrity of the final compound.

References

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

-

PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid. Available from: [Link]

-

GL Sciences. LT074 Analysis of Niacin in Foods. Available from: [Link]

-

LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available from: [Link]

- Google Patents. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.

-

Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Semantic Scholar. Preparation of nitropyridines by nitration of pyridines with nitric acid. Available from: [Link]

-

PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubMed. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

-

ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. LT074 Analysis of Niacin in Foods | Technical Support | GL Sciences [glsciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

A Comprehensive Spectroscopic Guide to 2-Ethoxy-5-nitronicotinic Acid: Predicted Data, Interpretation, and Experimental Protocols

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Ethoxy-5-nitronicotinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document serves as a comprehensive resource for its anticipated spectroscopic characterization. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous molecular structures. Each prediction is accompanied by a thorough explanation of the underlying chemical principles, offering insights into the influence of the ethoxy, nitro, and carboxylic acid functional groups on the pyridine core. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, designed to assist researchers in the empirical validation of these predictions.

Introduction: The Structural Landscape of this compound

This compound is a multifuntionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with an electron-donating ethoxy group, a strongly electron-withdrawing nitro group, and a carboxylic acid, suggests a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations. This guide provides the foundational spectroscopic knowledge base for researchers working with this or structurally related compounds.

The strategic placement of substituents is expected to create a highly deshielded aromatic system, with significant implications for its NMR spectrum. The vibrational modes, detectable by IR spectroscopy, will be characteristic of its functional groups, while its mass spectrometric fragmentation will offer clear insights into its structural integrity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons and the two aromatic protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.

-

Aromatic Region: The pyridine ring contains two protons, H-4 and H-6. The strong electron-withdrawing effect of the nitro group at C-5 and the carboxylic acid at C-3, combined with the deshielding effect of the pyridine nitrogen, will shift these protons significantly downfield.

-

H-6: This proton is ortho to the nitro group and the ring nitrogen, placing it in a highly electron-deficient environment. It is expected to be the most downfield aromatic signal, appearing as a doublet.

-

H-4: This proton is ortho to the nitro group and meta to the carboxylic acid. It will also be significantly deshielded and is expected to appear as a doublet.

-

-

Ethoxy Group: The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group coupled to each other.

-

-OCH₂- (Quartet): The methylene protons are directly attached to an oxygen atom, shifting them downfield.

-

-CH₃ (Triplet): The methyl protons will be further upfield.

-

-

Carboxylic Acid Proton: The -COOH proton will likely appear as a very broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 9.0 - 9.3 | Doublet (d) | ~2-3 |

| H-4 | 8.8 - 9.1 | Doublet (d) | ~2-3 |

| -OCH₂- | 4.4 - 4.7 | Quartet (q) | ~7 |

| -CH₃ | 1.4 - 1.6 | Triplet (t) | ~7 |

| -COOH | > 10 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be heavily influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| C-2 (ipso-ethoxy) | 160 - 165 | Attached to both the ring nitrogen and the ethoxy oxygen, resulting in a downfield shift. |

| C-5 (ipso-nitro) | 145 - 150 | Strongly deshielded by the attached nitro group. |

| C-6 | 140 - 145 | Deshielded by the adjacent nitrogen and the ortho nitro group. |

| C-4 | 135 - 140 | Deshielded by the adjacent nitro group. |

| C-3 (ipso-COOH) | 120 - 125 | Shielded relative to other ring carbons due to its position, but still in the aromatic region. |

| -OCH₂- | 65 - 70 | Typical range for a methylene carbon attached to an oxygen. |

| -CH₃ | 14 - 16 | Typical upfield chemical shift for a methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Given the polarity of the carboxylic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with the aromatic region.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider a larger sample quantity or a longer acquisition time.

-

To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and nitro groups.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850-2980 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong, Sharp |

| Aromatic Ring | C=C and C=N stretches | 1570-1620 and 1450-1500 | Medium to Strong |

| Nitro Group | Asymmetric N-O stretch | 1520-1560 | Very Strong |

| Nitro Group | Symmetric N-O stretch | 1340-1370 | Very Strong |

| Aromatic Ether | C-O stretch | 1240-1280 | Strong |

-

Causality behind Predictions: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state. The C=O stretch will be sharp and intense. The two N-O stretching vibrations of the aromatic nitro group are expected to be among the strongest bands in the spectrum due to the large change in dipole moment during these vibrations.[1] The aromatic C-O stretch of the ethoxy group will also be a prominent feature.[2]

Experimental Protocol for IR Data Acquisition

For a solid sample, the thin solid film or KBr pellet methods are recommended.

-

Thin Solid Film Method (Preferred):

-

Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3][4]

-

Acquire the spectrum using an FTIR spectrometer.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Acquire the spectrum.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₈N₂O₅) is 212.16 g/mol . A prominent molecular ion peak at m/z = 212 is expected.

-

Key Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy aromatic compounds is the loss of an ethylene molecule via a McLafferty-type rearrangement, which would lead to a fragment at m/z = 184 .

-

Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid would result in the loss of a •COOH radical (45 Da), giving a fragment at m/z = 167 .[5]

-

Decarboxylation (CO₂): Loss of carbon dioxide (44 Da) would lead to a fragment at m/z = 168 .

-

Loss of the Nitro Group (•NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical (46 Da), resulting in a fragment at m/z = 166 .

-

Alpha-Cleavage of the Ethoxy Group: Loss of a methyl radical (•CH₃) from the ethoxy group is possible, leading to a fragment at m/z = 197 . Loss of the entire ethoxy group (•OC₂H₅, 45 Da) would give a fragment at m/z = 167 .

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Identity | Fragmentation Pathway |

| 212 | [M]⁺• | Molecular Ion |

| 184 | [M - C₂H₄]⁺• | Loss of ethylene from ethoxy group |

| 167 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 168 | [M - CO₂]⁺• | Loss of carbon dioxide |

| 166 | [M - •NO₂]⁺ | Loss of nitro radical |

Experimental Protocol for Mass Spectrometry Data Acquisition

Due to the polarity of the carboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a highly suitable method.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

-

-

LC-MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid to aid protonation) and increasing the proportion of acetonitrile.

-

Mass Spectrometry (ESI Positive Mode):

-

The protonated molecule [M+H]⁺ will be observed at m/z = 213 .

-

Tandem MS (MS/MS) on the parent ion at m/z 213 can be used to induce fragmentation and confirm the predicted fragmentation pathways. For example, a common loss in ESI-MS/MS of carboxylic acids is the loss of water (18 Da) and carbon monoxide (28 Da).

-

-

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide provides a predictive yet scientifically rigorous framework for understanding the NMR, IR, and MS spectra of this compound. The detailed predictions for chemical shifts, absorption frequencies, and fragmentation patterns serve as a valuable reference for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret the spectroscopic data needed to verify the structure and purity of this compound, thereby facilitating its application in drug discovery and development.

References

- (Reference for general principles of NMR, IR, MS if specific liter

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- (Reference for substituent effects on pyridine NMR if a specific source was heavily relied upon)

- (Reference for LC-MS protocols for carboxylic acids)

- (Reference for IR sample prepar

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

- (Reference for fragmentation of ethoxy arom

- (Reference for solubility of nicotinic acid deriv

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

- (Reference for NMR prediction software, if used)

- (Reference for specific analogous compounds' d

- (Reference for general organic chemistry principles)

- (Reference for advanced NMR techniques)

- (Reference for detailed mass spectrometry ioniz

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Solid Film for IR Spectroscopy. [Link]

- (Reference for specific chemical shift tables)

- (Reference for IR frequency correl

- (Reference for mass spectrometry fragmentation d

- (Reference for 2D NMR spectroscopy principles)

- (Reference for specific LC-MS method development for polar analytes)

- (Reference for safety protocols when handling nitroarom

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

- (Reference for advanced mass spectrometry fragment

Sources

- 1. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000175) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

Chemical properties of 2-alkoxy-5-nitropyridine-3-carboxylic acids

An In-Depth Technical Guide to the Chemical Properties of 2-Alkoxy-5-Nitropyridine-3-Carboxylic Acids

Abstract

This technical guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of 2-alkoxy-5-nitropyridine-3-carboxylic acids. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug development, primarily due to the unique electronic interplay of the alkoxy, nitro, and carboxylic acid functionalities on the electron-deficient pyridine ring. We will delve into their synthesis from common precursors, detail their physicochemical and spectroscopic characteristics, and analyze their reactivity at each functional site. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate their work with these valuable intermediates.

Introduction: Significance and Applications

Pyridine-based ring systems are a cornerstone of modern medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] The pyridine carboxylic acid framework, in particular, is a privileged structure found in a plethora of drugs targeting a wide range of diseases.[2][3]

The introduction of a nitro group (—NO₂) significantly modulates the chemical and biological properties of the scaffold. The nitro group is one of the most versatile functional groups in organic synthesis; it can serve as a potent electron-withdrawing group, a key pharmacophoric element for biological target interaction, or a precursor to a synthetically crucial amino group.[1][4] For instance, related compounds like 6-hydroxy-5-nitropyridine-3-carboxylic acid are vital intermediates in the synthesis of novel antibacterial agents.[5]

The 2-alkoxy-5-nitropyridine-3-carboxylic acid core combines three critical functionalities:

-

The Carboxylic Acid (C3): Provides a handle for amide bond formation, esterification, and salt formation, crucial for modulating solubility and creating derivatives for structure-activity relationship (SAR) studies.

-

The Nitro Group (C5): Strongly deactivates the pyridine ring, influencing its reactivity and providing a site for future chemical modification via reduction.

-

The Alkoxy Group (C2): Can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents at a key position.

This guide will systematically unpack these features, providing a foundational understanding for the strategic utilization of these compounds in research and development.

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. A common and effective strategy for preparing 2-alkoxy-5-nitropyridine-3-carboxylic acids involves a multi-step sequence starting from readily available 2-chloropyridine precursors.

The causality behind this synthetic choice lies in the predictable reactivity of the starting materials. The oxidation of a methyl group to a carboxylic acid is a reliable transformation, and the subsequent nucleophilic aromatic substitution of the chlorine atom with an alkoxide is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.

Caption: General synthetic workflow for 2-alkoxy-5-nitropyridine-3-carboxylic acids.

Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The acidic nature of the product allows for an alternative acid-base extraction workup, where the compound is dissolved in a weak base (e.g., aqueous NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Physicochemical Properties

The physical and chemical properties of these acids are dictated by the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen, coupled with the hydrogen-bonding capability of the carboxylic acid.

| Property | Typical Value / Observation | Rationale & Cited Examples |

| Appearance | Light yellow to off-white crystalline solid | The nitro-aromatic system often imparts a yellowish color.[6] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and nonpolar organic solvents. | The polar functional groups dominate. 5-Nitropyridine-2-carboxylic acid is noted as being soluble in DMSO.[6] |

| Acidity (pKa) | Expected pKa ~2.5 - 3.5 | The carboxylic acid is significantly more acidic than benzoic acid (pKa ~4.2) due to the strong inductive and resonance electron-withdrawing effects of the nitro group and the ring nitrogen. For comparison, the predicted pKa of 5-nitropyridine-2-carboxylic acid is 2.71.[6] |

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of synthesized compounds. The following table summarizes the expected spectroscopic signatures.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 11.0 - 13.0 ppm (broad singlet)[7] |

| Pyridine Ring (H-4, H-6) | δ 8.5 - 9.5 ppm (doublets) | |

| Alkoxy (-OR) | δ 4.0 - 5.0 ppm (quartet or triplet, depending on R group) | |

| ¹³C NMR | Carboxylic Acid (-C OOH) | δ 160 - 170 ppm[7] |

| Pyridine Ring (C2, C3, C4, C5, C6) | δ 115 - 165 ppm | |

| Alkoxy (-C H₂R) | δ 60 - 75 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad)[7] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong)[7] | |

| NO₂ Asymmetric Stretch | 1500 - 1550 cm⁻¹ (strong) | |

| NO₂ Symmetric Stretch | 1300 - 1350 cm⁻¹ (strong) | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Present, corresponding to the molecular weight. |

| Fragmentation | Common losses include -OH, -COOH, and -NO₂. |

Chemical Reactivity

The reactivity of 2-alkoxy-5-nitropyridine-3-carboxylic acids is trifurcated, with each functional group offering distinct opportunities for chemical modification. The electron-deficient nature of the pyridine ring is the dominant factor governing its overall reactivity profile.

Caption: Synthetic utility of nitro group reduction to access novel chemical space.

Common reduction methods include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst. This method is clean but may not be compatible with other reducible functional groups.

-

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl. [1]This method is robust and widely applicable.

The resulting 5-amino group can then be acylated, sulfonated, or used in diazotization reactions to introduce a wide array of new functionalities.

Experimental Protocols

The following protocols are provided as self-validating systems, with built-in checks and explanations for key steps.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine-3-carboxylic acid (Intermediate B)

-

Expertise & Causality: This protocol uses potassium permanganate, a strong and cost-effective oxidizing agent. The reaction is run in an aqueous base to maintain the solubility of the permanganate and the carboxylate product. An acidic workup is required to protonate the carboxylate and precipitate the final product.

-

Methodology:

-

To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in water, add sodium hydroxide (1.1 eq) and stir until dissolved.

-

Heat the solution to 80-90 °C.

-

Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate will discharge, and a brown precipitate of MnO₂ will form.

-

After the addition is complete, continue heating for an additional 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water.

-

Cool the combined filtrate in an ice bath and slowly acidify with concentrated HCl to pH 2-3.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

-

Protocol 2: Reduction of 2-Alkoxy-5-nitropyridine-3-carboxylic acid

-

Expertise & Causality: This protocol uses tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups that is tolerant of many other functional groups, including carboxylic acids and esters. The reaction is run in an acidic medium, and a basic workup is required to neutralize the acid and precipitate the free amine.

-

Methodology:

-

Suspend 2-alkoxy-5-nitropyridine-3-carboxylic acid (1.0 eq) in ethanol or concentrated HCl.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in the same solvent.

-

Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC/LCMS. The reaction is usually complete within 2-6 hours.

-

Cool the reaction to room temperature and pour it slowly into a vigorously stirred, ice-cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) or saturated sodium bicarbonate until the pH is ~8-9. A thick white precipitate of tin hydroxides will form.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-alkoxy-5-aminopyridine-3-carboxylic acid.

-

Purify the product by column chromatography or recrystallization as needed.

-

Conclusion

2-Alkoxy-5-nitropyridine-3-carboxylic acids are highly functionalized heterocyclic compounds with significant potential in drug discovery and organic synthesis. Their chemical properties are defined by the interplay of an acidic moiety, an electron-deficient aromatic core, a reducible nitro group, and a displaceable alkoxy group. Understanding the synthesis, characterization, and distinct reactivity of each functional site allows researchers to strategically design and execute synthetic campaigns to generate novel molecules with tailored biological activities. The protocols and data presented in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable chemical scaffold.

References

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- The Role of 6-Hydroxy-5-nitropyridine-3-carboxylic Acid in Pharma. Dakenchem.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Spectroscopy of Carboxylic Acids and Nitriles.

- A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Deriv

- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.

- 5-Nitropyridine-2-carboxylic acid Product Description. ChemicalBook.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. nbinno.com [nbinno.com]

- 6. 30651-24-2 CAS MSDS (5-Nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthetic pathways for the preparation of 2-Ethoxy-5-nitronicotinic acid, a key building block in contemporary drug discovery and development. We will delve into the strategic selection of starting materials, provide detailed, field-proven experimental protocols, and offer insights into the underlying chemical principles governing these transformations. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new drug candidates.

This guide will focus on the most reliable and scalable synthetic routes to this valuable compound, emphasizing the practical aspects of each transformation to ensure successful implementation in a laboratory setting.

Strategic Synthesis: Mapping the Pathways to this compound

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will often depend on the availability and cost of the initial precursors, as well as the desired scale of the synthesis. Below, we outline two of the most effective and commonly employed strategies.

Pathway A: From 2-Hydroxynicotinic Acid

This is arguably the most direct and widely utilized route. It commences with the readily available 2-hydroxynicotinic acid and proceeds through a two-step sequence of nitration followed by chlorination and subsequent ethoxylation.

Caption: Synthetic pathway from 2-Hydroxynicotinic Acid.

The initial nitration of 2-hydroxynicotinic acid is a critical step that regioselectively installs the nitro group at the 5-position of the pyridine ring. The subsequent chlorination of the hydroxyl group sets the stage for the final nucleophilic aromatic substitution with ethoxide.

Pathway B: From 2-Chloronicotinic Acid

An alternative strategy begins with 2-chloronicotinic acid. This route involves an initial nitration step, which can be more challenging to control regioselectively compared to the nitration of the 2-hydroxy analogue.

Caption: Synthetic pathway from 2-Chloronicotinic Acid.

While this pathway appears more concise, the nitration of 2-chloronicotinic acid can lead to a mixture of isomers, necessitating careful purification. However, if 2-chloro-5-nitronicotinic acid is commercially available, this route becomes highly efficient.

Sourcing and Synthesis of Key Starting Materials

The successful synthesis of this compound is contingent upon the quality and availability of the starting materials. This section provides an overview of the preparation of the key precursors.

Preparation of 2-Hydroxynicotinic Acid

2-Hydroxynicotinic acid is a commercially available reagent. For researchers preferring to synthesize it in-house, a reliable method starts from coumalic acid.[1][2]

Reaction Scheme:

Coumalic Acid → Methyl Coumalate → 2-Hydroxynicotinic Acid

Experimental Protocol: Synthesis of 2-Hydroxynicotinic Acid from Coumalic Acid [1][2]

-

Preparation of Methyl Coumalate: In a round-bottomed flask, dissolve coumalic acid in concentrated sulfuric acid. Cool the mixture and add methanol portion-wise while maintaining the temperature below 35°C. Heat the mixture on a steam bath for 1-2 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with sodium carbonate to precipitate the methyl coumalate. Filter the solid and wash with cold water.

-

Synthesis of 2-Hydroxynicotinic Acid: Suspend the crude methyl coumalate in aqueous ammonia and stir. Add this mixture to a hot solution of sodium hydroxide. Boil the resulting solution for a short period, then cool and acidify with concentrated hydrochloric acid to precipitate the 2-hydroxynicotinic acid. Filter the product, wash with cold water, and dry.

Preparation of 2-Chloronicotinic Acid

2-Chloronicotinic acid is also commercially available. A common laboratory preparation involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[3][4][5][6]

Reaction Scheme:

Nicotinic Acid → Nicotinic Acid N-oxide → 2-Chloronicotinic Acid

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid [3][5]

-

N-Oxidation of Nicotinic Acid: Dissolve nicotinic acid in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as hydrogen peroxide. Heat the mixture to drive the reaction to completion.

-

Chlorination of Nicotinic Acid N-oxide: Treat the nicotinic acid N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 2-chloronicotinic acid.[3][5]

Core Synthesis: Step-by-Step Protocols

This section provides detailed experimental procedures for the synthesis of this compound via Pathway A, which is generally the more reliable and higher-yielding route.

Step 1: Nitration of 2-Hydroxynicotinic Acid

The nitration of 2-hydroxynicotinic acid is a crucial step that introduces the nitro group at the 5-position.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitronicotinic Acid [7]

-

In a flask equipped with a stirrer and a cooling bath, cautiously add 2-hydroxynicotinic acid to a mixture of concentrated sulfuric acid and fuming nitric acid, while maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period, then gently heat to around 50-60°C for several hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 2-hydroxy-5-nitronicotinic acid.

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

The hydroxyl group of 2-hydroxy-5-nitronicotinic acid is converted to a chloro group, which is a good leaving group for the subsequent ethoxylation.

Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinic Acid [7]

-

In a flask fitted with a reflux condenser and a stirrer, suspend 2-hydroxy-5-nitronicotinic acid in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitronicotinic acid.

Step 3: Ethoxylation of 2-Chloro-5-nitronicotinic Acid

This final step involves a nucleophilic aromatic substitution reaction to introduce the ethoxy group.

Experimental Protocol: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

To this solution, add 2-chloro-5-nitronicotinic acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and neutralize with an aqueous acid (e.g., HCl) to a pH of approximately 3-4.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Data Summary and Comparison

| Starting Material | Key Intermediates | Reagents and Conditions | Typical Yield | Purity |

| 2-Hydroxynicotinic Acid | 2-Hydroxy-5-nitronicotinic Acid, 2-Chloro-5-nitronicotinic Acid | 1. HNO₃, H₂SO₄; 2. POCl₃; 3. NaOEt, EtOH | Good to Excellent | High |

| 2-Chloronicotinic Acid | 2-Chloro-5-nitronicotinic Acid | 1. HNO₃, H₂SO₄; 2. NaOEt, EtOH | Moderate to Good | Requires purification |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through several reliable synthetic routes. The pathway commencing from 2-hydroxynicotinic acid is often preferred due to its high regioselectivity in the nitration step and overall good yields. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the target compound in high purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block for their drug discovery endeavors.

References

-

Wikipedia. 2-Chloronicotinic acid. [Link]

-

Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]

-

China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]

-

Patsnap. Method for preparing 2-chloronicotinic acid. [Link]

-

ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. [Link]

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

- Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.

- Google Patents.

- Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

Organic Syntheses. coumalic acid. [Link]

-

HK Technical. To prepare 6-Hydroxy nicotinic acid from Coumalic acid. [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

Sources

- 1. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of 2-Ethoxy-5-nitronicotinic Acid in Organic Solvents

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. Among these properties, solubility is paramount, directly influencing bioavailability, processability, and the ultimate efficacy of a therapeutic agent. This guide focuses on 2-Ethoxy-5-nitronicotinic acid, a compound of interest for which quantitative solubility data in organic solvents is not yet widely available in public literature.

This document, therefore, serves a dual purpose. First, it provides a robust theoretical framework for anticipating the solubility behavior of this compound based on its structural attributes and established chemical principles. Second, and more critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine these solubility parameters in their own laboratory settings. By explaining the causality behind experimental choices and grounding our methodology in authoritative standards, we aim to empower scientists and drug development professionals to generate the precise data needed to advance their research.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound—featuring a pyridine ring, a carboxylic acid group, an ethoxy group, and a nitro group—provides significant clues to its solubility behavior.

-

Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitro group and the ether oxygen of the ethoxy group are hydrogen bond acceptors. The nitrogen in the pyridine ring also acts as a hydrogen bond acceptor. These features suggest that this compound is a polar molecule.

-

Ionization: The carboxylic acid moiety is acidic, with a predicted pKa similar to related nicotinic acids, suggesting it can be ionized to form a carboxylate salt under basic conditions.[1][2] This ionization dramatically increases aqueous solubility but also influences its interaction with polar organic solvents.

-

"Like Dissolves Like": Based on the principle of "like dissolves like," the compound is expected to exhibit greater solubility in polar organic solvents capable of hydrogen bonding.[3] Its solubility is likely to be lower in non-polar solvents such as alkanes.

Based on these characteristics, we can predict a general solubility trend in various classes of organic solvents.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid, nitro, and ethoxy groups. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Can accept hydrogen bonds and engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many organic compounds.[4] |

| Ethers | Diethyl Ether, THF | Low to Moderate | The ether linkage offers some polarity, but the overall non-polar character of the alkyl chains may limit solubility. |

| Halogenated | Dichloromethane | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Aromatic | Toluene | Low | Primarily non-polar, with limited ability to interact with the polar functional groups of the solute. |

| Non-Polar | Hexane, Heptane | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar molecule. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to precise quantitative data, a rigorous experimental approach is necessary. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[5][6][7] The following protocol provides a step-by-step methodology for its implementation.

Core Principle

The method involves creating a saturated solution by adding an excess of the solid compound to a chosen solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC), which provides the sensitivity and specificity required for accurate quantification.[6]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Protocol:

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6] A common starting point is to add approximately 10-20 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifugation can be used to accelerate phase separation.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles. Causality Note: It is crucial to test for potential adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[5] This can be validated by filtering a standard solution of known concentration and comparing the pre- and post-filtration concentrations.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method. The wavelength for detection should be set to the maximum absorbance (λmax) of this compound to ensure maximum sensitivity.

-

Quantification: Calculate the concentration of the compound in the original filtered sample by back-calculating from the dilution factor and comparing the peak area to a standard calibration curve.

-

Reporting: Express the final solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the experimental temperature.

Factors Influencing Solubility: A Deeper Dive

Several experimental and physicochemical factors can influence the measured solubility of a compound.[3][6] Understanding these is critical for ensuring data accuracy and reproducibility.

Temperature

The dissolution of a solid can be either an endothermic or exothermic process.[8]

-

Endothermic Dissolution (ΔH_soln > 0): Most solids exhibit increased solubility at higher temperatures. Heat provides the energy needed to overcome the crystal lattice energy of the solid.

-

Exothermic Dissolution (ΔH_soln < 0): In some cases, solubility can decrease with increasing temperature.

Therefore, precise temperature control during the equilibration and sampling phases is non-negotiable for accurate solubility determination.

Solid-State Properties

The crystalline form (polymorphism) of the API can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[5] It is essential to characterize the solid form of this compound used in the study (e.g., via XRPD) and to check for any phase changes during the experiment.

pH (in protic or buffered solvents)

While this guide focuses on organic solvents, if the solvent has protic impurities (like water in ethanol) or is buffered, the pH can dramatically affect the solubility of an ionizable compound like this compound.[6] In its neutral form, the compound will have a certain intrinsic solubility. If the medium is basic enough to deprotonate the carboxylic acid, the resulting salt will be significantly more polar and thus more soluble.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for any research, development, or formulation scientist to generate this critical information. By combining a theoretical understanding of the molecule's structural properties with the rigorous application of the gold-standard shake-flask method, researchers can obtain reliable and accurate solubility profiles across a range of organic solvents. This data is indispensable for informed solvent selection in synthesis and purification, for the rational design of formulations, and for advancing the development of this compound as a potential therapeutic agent.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem. A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol.

- ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID.

- ChemicalBook. 2047-49-6(5-NITRONICOTINIC ACID) Product Description.

- Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Chemistry LibreTexts. (2025). Chapter 13.1: Factors Affecting Solubility.

Sources

- 1. chembk.com [chembk.com]

- 2. 2047-49-6 CAS MSDS (5-NITRONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Crystal Structure Analysis of Substituted Nitronicotinic Acids

This guide provides an in-depth exploration of the synthesis, crystallization, and crystal structure analysis of substituted nitronicotinic acids. Tailored for researchers, medicinal chemists, and material scientists, it bridges synthetic protocols with advanced crystallographic analysis, elucidating how molecular architecture influences material properties and biological potential.

Introduction: The Significance of Nitronicotinic Acids

Nicotinic acid, or vitamin B3, is a fundamental organic compound with well-established roles in human health, primarily in treating pellagra and managing hyperlipidemia.[1] Its derivatives have garnered significant attention in pharmaceutical development due to their diverse biological activities.[2][3] The introduction of a nitro (-NO₂) group and other substituents onto the pyridine ring creates a class of compounds—substituted nitronicotinic acids—with unique electronic and steric properties. These modifications profoundly influence the molecule's ability to form specific intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the crystal packing and, consequently, the material's physicochemical properties like solubility, stability, and bioavailability.[2]

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and crystal engineering. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating these structures, providing atomic-level insights into molecular geometry and supramolecular assembly.[4][5][6] This guide details the journey from chemical synthesis to the intricate analysis of crystal structures, highlighting the causality behind experimental choices and the interpretation of crystallographic data.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The synthesis of substituted nitronicotinic acids often begins with commercially available precursors. A common strategy involves the nitration of a substituted nicotinic acid or the oxidation of a corresponding nitropyridine derivative. For example, the synthesis of 5-nitronicotinic acid derivatives can be achieved through various cyclocondensation reactions.[7]

Exemplary Protocol: Nitration of Nicotinic Acid A representative synthesis involves the careful addition of nicotine to concentrated nitric acid, followed by heating to initiate the oxidative nitration.[8] The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to optimize reaction time and minimize the formation of byproducts.[8] Purification of the crude product is typically achieved through recrystallization, a critical step that also serves as the initial phase of crystal growth.

The Art and Science of Crystallization

Growing crystals suitable for SCXRD—ideally transparent, without cracks, and with dimensions around 0.1-0.3 mm—is often the most challenging step.[9] The choice of solvent and technique is critical and is guided by the solubility profile of the compound.

Key Experimental Considerations:

-

Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] If solubility is too high, achieving the necessary supersaturation for crystal growth is difficult. If it's too low, the compound may precipitate as an amorphous powder. A common practice is to use a solvent pair: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not.

-

Minimizing Nucleation Sites: The growth of a few large crystals is preferable to many small ones. This is achieved by using clean glassware and filtering the solution to remove dust or other particulate matter that could act as nucleation sites.[10]

Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered, and left in a quiet, vibration-free location. The vessel is covered, often with perforated film, to allow the solvent to evaporate slowly over days or weeks.[10] This gradual increase in concentration allows for the orderly growth of crystals.

-

Vapor Diffusion: This method is excellent for small quantities of material. A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal formation. The cooling rate must be carefully controlled to prevent rapid precipitation.[9]

Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule.[5] It allows for the precise measurement of bond lengths, angles, and the spatial arrangement of molecules relative to one another.

Experimental Workflow

The process from a suitable crystal to a refined structure follows a well-defined path. The causality is clear: each step is designed to collect high-quality diffraction data and translate it into a chemically meaningful model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A single crystal of appropriate size is selected under a microscope and mounted on a holder (e.g., a glass fiber or a loop) with a minimal amount of adhesive or oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution: The collected data (positions and intensities of diffracted spots) are processed to determine the unit cell dimensions and space group symmetry. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.[11]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, highly accurate molecular structure.

Analysis of Crystal Structures: From Molecules to Supermolecules

The final crystallographic model provides a wealth of information. The analysis focuses on both the geometry of the individual molecule (intramolecular features) and the way molecules pack together in the crystal lattice (intermolecular features).

Supramolecular Synthons and Hydrogen Bonding

In crystal engineering, the concept of the "supramolecular synthon" is a powerful tool for understanding and predicting crystal structures.[12][13] A synthon is a robust and recurring structural motif formed by intermolecular interactions. For carboxylic acids, the most common and predictable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic eight-membered ring denoted by the graph-set notation R²₂(8).[14][15][16]

The presence of the pyridine nitrogen and the nitro group in substituted nitronicotinic acids introduces additional hydrogen bond donors and acceptors, leading to more complex and varied supramolecular assemblies.[17][18] For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to acid-pyridine heterosynthons, which are a cornerstone of co-crystal design.[16]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rigaku.com [rigaku.com]

- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. researchgate.net [researchgate.net]

Theoretical Calculations on the Electronic Properties of 2-Ethoxy-5-nitronicotinic Acid: A DFT-Based Approach

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethoxy-5-nitronicotinic acid is a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry. Its biological activity and pharmacokinetic profile are intrinsically linked to its electronic properties. This guide provides a comprehensive theoretical framework for characterizing these properties using Density Functional Theory (DFT). We detail a validated computational protocol, explain the rationale behind the selection of methods, and interpret key electronic descriptors including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. The insights derived from these calculations are crucial for understanding molecular reactivity, intermolecular interactions, and guiding rational drug design.

Introduction: The "Why" of Electronic Property Calculation

This compound belongs to the nicotinic acid family, a class of compounds with significant biological and pharmacological importance.[1] The molecule's structure is characterized by three key functional groups attached to a pyridine ring: a carboxylic acid group, an electron-donating ethoxy group, and a strongly electron-withdrawing nitro group.[2] This specific arrangement of functional groups dictates the molecule's electron density distribution, which in turn governs its reactivity, stability, and ability to interact with biological targets like enzymes and receptors.[3]

For drug development professionals, understanding these electronic properties is not merely an academic exercise. It provides predictive power for:

-

Reactivity and Metabolism: Identifying the most reactive sites on the molecule can predict potential metabolic pathways or sites of degradation.

-

Molecular Recognition: The electrostatic potential on the molecule's surface determines how it "sees" and interacts with a receptor's binding pocket through forces like hydrogen bonding and electrostatic interactions.[4]

-

Pharmacokinetic Tuning: Modifying substituents to alter electronic properties can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide outlines a robust computational workflow using Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size, to elucidate these critical electronic characteristics.

Theoretical Framework & Computational Rationale

The choice of computational methodology is critical for obtaining reliable and predictive results. Our protocol is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.

-

Why DFT? DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is computationally more efficient than traditional ab initio methods like Hartree-Fock, while often providing superior accuracy by incorporating electron correlation effects.

-

The B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT, offering a well-validated and widely used method for studying organic molecules.[1][5] It provides reliable geometries and electronic properties for a broad range of systems.

-

The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness:

-

6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for correctly describing systems with lone pairs, anions, or non-covalent interactions, which are all relevant to our target molecule.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately modeling chemical bonds and intermolecular interactions.

-

This combination of DFT/B3LYP with the 6-311++G(d,p) basis set represents a self-validating system, established as a standard for reliable electronic structure calculations of organic molecules in numerous peer-reviewed studies.[6][7]

Methodology: A Step-by-Step Computational Protocol

The following protocol outlines the workflow for calculating the electronic properties of this compound using a quantum chemistry software package like Gaussian.

Step 1: Initial Structure Input

-

Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bond connectivity.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule.

-

Protocol: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically adjusts bond lengths, angles, and dihedrals to minimize the molecule's total energy.